(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol, also known as ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, is a chemical compound with the molecular formula . This compound features a unique structure characterized by a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center, making it significant in various scientific fields including medicinal chemistry and organic synthesis. Its identification number is 2097518-76-6 .
The synthesis of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves several steps, primarily focusing on maintaining the integrity of its chiral centers. One effective method includes:
These methods are noted for their mild reaction conditions, short reaction times, and high yields .
The industrial production of this compound emphasizes efficiency and quality. The synthesis typically involves straightforward operations under controlled temperatures and pressures to optimize yield and purity .
(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol can undergo several types of chemical reactions:
Common reagents for these reactions include:
Reactions typically require controlled conditions to achieve desired outcomes, with specific temperatures and pressures tailored to each reaction type .
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different products compared to reduction or substitution processes.
The mechanism of action for (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets due to its unique chiral centers. The fluorotertiary carbon chiral center and azaquaternary carbon chiral center facilitate binding to specific enzymes or receptors, influencing biological activity . This property makes it a candidate for further investigation in therapeutic applications.
Key physical properties include:
Relevant chemical properties include:
Predicted values for pKa suggest moderate acidity, indicating potential reactivity in biological systems .
(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol has several applications across different fields:
This compound's diverse applications highlight its significance in advancing research across multiple scientific domains.
The systematic naming of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol reflects its intricate stereochemical architecture. According to IUPAC conventions, it is designated as ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, with alternative synonyms including (2R,7aS)-2-fluorohexahydro-1H-pyrrolizine-7a-methanol [3] [7]. Critical to its identity are two defined chiral centers:
This stereochemical assignment, typically resolved via chiral chromatographic separation post-synthesis [7], dictates the molecule’s 3D topology and biological interactions. The pyrrolizidine core adopts a trans-fused [3.3.0] bicyclic system, constrained by the stereocenters’ relative orientations. Fluorine substitution at C2 introduces both electronic and steric perturbations:
Table 1: Structural and Physicochemical Properties of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C8H14FNO | PubChem CID 118109097 |
Molecular Weight | 159.20 g/mol | Calculated |
Density | 1.18±0.1 g/cm³ | Predicted [3] |
Boiling Point | 225.6±15.0 °C | Predicted [3] |
pKa | 15.81±0.10 | Predicted [3] |
Chiral Centers | 2 [(2R,7aS)] | Stereochemical assignment |
InChIKey | QAJRFPVPHUYVFE-SFYZADRCSA-N | Canonical SMILES [3] |
The development of fluorinated pyrrolizidines mirrors broader trends in medicinal chemistry where fluorine incorporation evolved from serendipitous discovery to rational design. Natural PAs like retronecine and heliotridine—unsaturated analogs bearing 1,2-double bonds—were initially exploited for their antitumor potential but abandoned due to irreversible hepatotoxicity from metabolic pyrrole formation [2] [10]. By the 1990s, synthetic efforts shifted toward saturated PA scaffolds devoid of allylic ester activation sites. Early successes included platynecine-type PAs, which demonstrated reduced toxicity but suboptimal bioactivity [2].
The strategic integration of fluorine—first reported in PA derivatives circa 2010—addressed key limitations:
(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol emerged circa 2020 as a synthetic building block optimized for bone tissue engineering scaffolds. Its design leveraged fluorine’s ability to enhance binding to mineralized collagen interfaces while resisting enzymatic degradation—critical for sustained antimicrobial activity in infected defect sites [5] [8]. Unlike earlier natural PAs, this compound is exclusively accessible via de novo synthesis, utilizing ozonation and chiral resolution techniques to control stereochemistry [7].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6